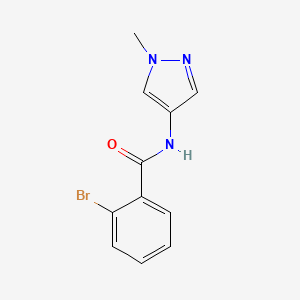
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Mécanisme D'action
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, this compound disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This oxidative stress leads to the selective damage of dopaminergic neurons in the substantia nigra of the brain, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to selectively damage dopaminergic neurons in the substantia nigra of the brain, which leads to a decrease in dopamine production and a Parkinson's-like syndrome in animal models. This compound has also been shown to increase oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders because it selectively damages dopaminergic neurons in the substantia nigra of the brain. However, this compound has some limitations in lab experiments, including its toxicity and the fact that it only produces a Parkinson's-like syndrome in animal models, which may not fully represent the disease in humans.
Orientations Futures
There are several future directions for research involving 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone. One area of focus is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Another area of focus is the use of this compound as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of this compound as a biomarker for Parkinson's disease, which could lead to earlier diagnosis and improved treatment options.
Méthodes De Synthèse
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone can be synthesized through a multi-step process that involves the reaction of 2,3,6-trimethylphenol with 1-methylpyrrole in the presence of a strong acid catalyst. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, this compound.
Applications De Recherche Scientifique
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. This compound is metabolized to MPP+ (1-methyl-4-phenylpyridinium ion), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a Parkinson's-like syndrome in animal models, which makes this compound a valuable tool for studying the disease.
Propriétés
IUPAC Name |
1-(1-methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-12(2)16(13(11)3)19-10-15(18)14-6-5-9-17(14)4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYQHJSAKCLTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)





![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)

![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)